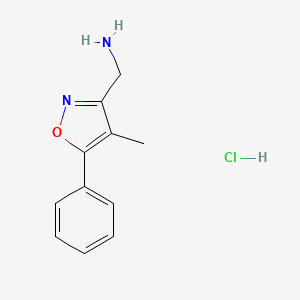
(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of a [1,3]-dipolar cycloaddition reaction, as seen in the creation of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which was derived from l-phenylalanine and N-benzyl-3-pyrroline . Another synthesis route for an oxadiazole derivative was the polyphosphoric acid condensation of p-toluic hydrazide and glycine, which proved to be high yielding . Additionally, a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids was used to synthesize densely functionalized methanamine derivatives at room temperature without the need for a catalyst .
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized by the presence of oxadiazole or isoxazole rings. These structures were confirmed using various spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . The presence of these heterocyclic rings is significant as they are known to impart certain biological activities to the molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are notable for their efficiency and selectivity. The [1,3]-dipolar cycloaddition reaction used to synthesize the isoxazole derivative was influenced by the choice of base, which affected the distribution of diastereoisomers . The polyphosphoric acid condensation route provided a high yield of the oxadiazole derivative . The four-component reaction used to create densely functionalized methanamine derivatives showcases the versatility of isocyanide-based reactions in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The oxadiazole and isoxazole rings contribute to the stability and potential biological activity of the compounds. The spectroscopic characterization techniques provided detailed information on the molecular conformations and electronic structures, which are crucial for understanding the reactivity and properties of these molecules . The ability to stabilize parallel turn conformations in short peptide sequences by the isoxazole derivative indicates its potential utility in designing peptidomimetics .
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity of MDMA Derivatives
Neurochemical Effects
Research on MDMA (3,4-Methylenedioxymethamphetamine), a compound structurally related to the queried chemical, highlights its significant neurochemical effects, particularly on serotonin and dopamine neurotransmission. MDMA has been studied for its unique psychopharmacological profile, which includes inducing a state of reduced anxiety and lowered defensiveness, potentially relevant to psychotherapy. Its acute effects involve a biphasic response with immediate and long-term consequences on neurotransmitter levels, notably serotonin depletion, which could inform the development of therapeutic agents targeting specific neurotransmitter systems (McKenna & Peroutka, 1990).
Environmental Persistence and Toxicity of Synthetic Compounds
Fate and Behavior in Aquatic Environments
The study of parabens, used as preservatives across various products, offers insights into the environmental impact of synthetic compounds. Their occurrence, fate, and behavior in aquatic systems have been thoroughly reviewed, highlighting their ubiquity and persistence due to continuous environmental discharge. These findings suggest the importance of evaluating the environmental footprint and degradation pathways of synthetic chemicals, including those related to the compound (Haman et al., 2015).
Scintillator Materials in Radiation Detection
Innovations in Plastic Scintillators
Research on plastic scintillators, specifically those based on polymethyl methacrylate, indicates advancements in materials science relevant to radiation detection. By incorporating various luminescent dyes, these scintillators demonstrate improved efficiency and stability, crucial for applications in nuclear physics and medical imaging. Such studies underscore the potential of novel organic compounds in enhancing the performance of radiation detection technologies (Salimgareeva & Kolesov, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9;/h2-6H,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVOWJFZNHHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

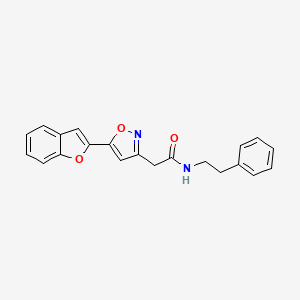
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)
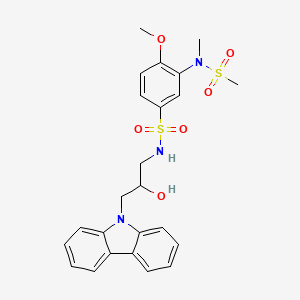
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

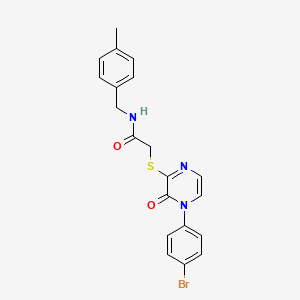
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)
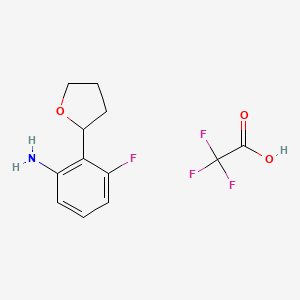
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)
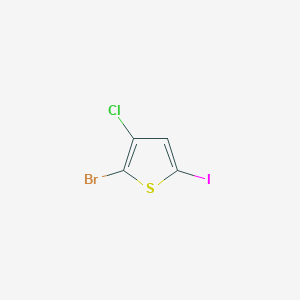
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)